N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide
Overview
Description
Molecular Structure Analysis
The complete molecule is generated by the application of a crystallographic centre of inversion . The two methoxy groups are oriented in the same plane of the aromatic ring . While one methyl group of the tert-pentyl substituent is coplanar with the benzene ring and lies towards the less-hindered H atom, the other methyl and ethyl groups are directed to either side of the benzene ring .Scientific Research Applications
Scientific Research Implications of Quinoxaline Derivatives
Although specific information on the queried compound was not found, insights into related chemical structures, such as quinoxaline derivatives, may offer indirect relevance. Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocycles known for a wide range of biological and pharmaceutical applications. They have been studied for their potential in treating various diseases due to their diverse biological activities.
Environmental Pollutants and Reproductive Health
One of the research areas involves the study of environmental pollutants, such as bisphenol A and phthalates, which are known for their endocrine-disrupting properties affecting mammalian spermatogenesis. These studies highlight the potential mechanisms through which these pollutants induce germ cell apoptosis and disrupt reproductive health (Lagos-Cabré & Moreno, 2012).
Antioxidant Capacity and Chemical Interactions
Research on antioxidants, such as the ABTS/PP decolorization assay, explores the reaction pathways of antioxidants in neutralizing reactive oxygen species. This area of research is crucial for understanding how various compounds, including potentially quinoxaline derivatives, can mitigate oxidative stress in biological systems (Ilyasov et al., 2020).
Toxicological Studies and Oxidative Stress
Quinoxaline 1,4-dioxide derivatives, as growth promoters and antibacterial agents, have been the subject of toxicological studies focusing on oxidative stress as a mechanism underlying their toxic effects. Such studies are essential for evaluating the safety and environmental impact of these compounds (Wang et al., 2016).
Fire Retardants and Environmental Concerns
Investigations into the environmental presence and impact of novel brominated fire retardants and related compounds, including their occurrence in indoor air and dust, reflect growing concern about their safety and ecological effects. These studies underscore the importance of monitoring and regulating the use of such chemicals (Hsu et al., 2018).
Properties
IUPAC Name |
N-[3-deuterio-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h11-12,14-15,18,25,27H,7-10,13H2,1-6H3,(H,26,29)/i1D3,2D3,3D3,4D3,5D3,6D3,11D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCGBCJGTQQUSZ-NZXNCOHNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2CNC3CCCCC3C2=O)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=CC(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)NC(=O)C2CNC3CCCCC3C2=O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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